2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-
Description
The compound 2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- (CAS 1190310-54-3) is a fluorinated indole derivative with a molecular formula of C₁₀H₇F₂NO₂ and a molecular weight of 227.17 g/mol . Its structure features:
- A dihydroindole core with a hydroxyl group at position 2.
- Ethenyl and difluoro substituents at positions 3, 4, and 4.
The compound’s structural uniqueness lies in the combination of fluorine atoms and the hydroxyl group, which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
3-ethenyl-4,6-difluoro-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-2-10(15)8-6(12)3-5(11)4-7(8)13-9(10)14/h2-4,15H,1H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEXCHQIUJSUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(C2=C(C=C(C=C2F)F)NC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501189668 | |
| Record name | 3-Ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-54-3 | |
| Record name | 3-Ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which starts with an aryl hydrazine and an aldehyde or ketone under acidic conditions. Another method involves the cyclization of ortho-nitrotoluidines followed by reduction and subsequent fluorination.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts and green chemistry principles can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form indole-2,3-dione derivatives.
Reduction: : Reduction reactions can lead to the formation of indole-2-one derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution typically requires strong acids, while nucleophilic substitution may involve bases or nucleophiles like halides.
Major Products Formed
Oxidation: : Indole-2,3-dione derivatives.
Reduction: : Indole-2-one derivatives.
Substitution: : Various substituted indoles depending on the reagents and conditions used.
Scientific Research Applications
2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Indole compounds are used in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: : Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind to these targets, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogous indole derivatives:
Key Observations :
- Fluorine vs. Chlorine : The target compound’s 4,6-difluoro groups increase electronegativity and reduce toxicity compared to chlorinated analogs like Wy 23973, where chlorine may enhance lipophilicity but also toxicity .
- Hydroxyl Group: The 3-hydroxy group in the target compound improves solubility in polar solvents, unlike Wy 23973, which has an aminopropyl group favoring basicity .
- Ethenyl Substituent : The ethenyl group at position 3 introduces π-bond reactivity, similar to 3H-Indole (90162-50-8), but fluorine substitution reduces steric bulk compared to methylphenyl groups .
NMR Spectral Comparisons
highlights that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes . For the target compound:
- Fluorine atoms at positions 4 and 6 deshield adjacent protons, causing distinct downfield shifts compared to non-fluorinated indoles.
- The 3-hydroxy group induces hydrogen bonding, altering proton environments in region B.
- Ethenyl protons at position 3 show coupling patterns distinct from bulkier substituents (e.g., triazole in Compound 6c) .
Biological Activity
2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- is a member of the indole family, characterized by a fused benzene and pyrrole ring. This compound features significant functional groups, including an ethenyl group, two fluorine atoms, and a hydroxyl group. Its diverse structure suggests potential applications in various biological fields.
| Property | Value |
|---|---|
| Molecular Formula | C10H7F2NO2 |
| IUPAC Name | 3-ethenyl-4,6-difluoro-3-hydroxy-1H-indol-2-one |
| CAS Number | 1190310-54-3 |
| InChI | InChI=1S/C10H7F2NO2/c1-2-10(15)8-6(12)3-5(11)4-7(8)13-9(10)14/h2-4,15H,1H2,(H,13,14) |
Biological Activity
The biological activity of 2H-Indol-2-one derivatives has been extensively studied due to their potential therapeutic effects. This compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that indole derivatives exhibit a broad spectrum of antimicrobial properties. For instance, studies have reported that related compounds demonstrate efficacy against various pathogens including:
- Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
- Fungi : Show activity against Candida albicans and Aspergillus niger .
Antiviral Properties
Indole derivatives have also been investigated for their antiviral potential. They may inhibit viral replication by targeting specific enzymes or pathways essential for viral life cycles. For example, certain indole compounds have shown effectiveness against viruses such as HIV and Hepatitis C .
Anticancer Effects
The anticancer properties of indole derivatives are attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that compounds like 2H-Indol-2-one can inhibit cancer cell growth by interacting with molecular targets such as protein kinases .
The mechanism by which 2H-Indol-2-one exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.
- Signal Pathway Interference : The compound may disrupt signaling pathways that promote cell survival or replication.
Study on Antimicrobial Activity
In a study published in the journal Medicinal Chemistry, various indole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with fluorine substitutions exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. Specifically, the compound demonstrated significant inhibition against Mycobacterium tuberculosis with an IC50 value of 12 µg/mL .
Research on Anticancer Properties
A recent study explored the anticancer potential of 2H-Indol-2-one derivatives in breast cancer cell lines. The findings revealed that these compounds induced apoptosis through the activation of caspase pathways. The study highlighted that the presence of the hydroxyl group was crucial for enhancing cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-2H-indol-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound requires careful selection of fluorination and hydroxylation steps. For example, highlights a copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems to stabilize reactive intermediates, achieving 30% yield. For fluorinated indoles, electrophilic fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride) under inert conditions (N₂ atmosphere) is recommended to avoid side reactions. Solvent choice (e.g., DMF vs. THF) significantly impacts reaction kinetics and purity .
Table 1 : Example Synthesis Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | CuI (0.1 equiv) | Accelerates cyclization |
| Solvent System | PEG-400:DMF (2:1) | Stabilizes azide intermediates |
| Temperature | Room temperature (25°C) | Minimizes decomposition |
Q. How can NMR and mass spectrometry resolve structural ambiguities in fluorinated indole derivatives?
- Methodological Answer :
- 1H/13C NMR : The presence of fluorine substituents (4- and 6-positions) induces distinct splitting patterns. For example, reports δ 8.62 (s, 1H) for the indole NH proton, while fluorinated carbons appear as doublets in 13C NMR (δ 115.0–124.3 ppm due to deshielding).
- HRMS : Use high-resolution mass spectrometry (FAB-HRMS) to confirm molecular ion peaks (e.g., [M+H]+ = 335.1512 in ). Fluorine’s isotopic signature (19F) aids in distinguishing fragmentation pathways .
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
- Methodological Answer : emphasizes acute toxicity risks (Category 4 for oral/dermal/inhalation). Key protocols include:
- Use of fume hoods and PPE (gloves, goggles) during fluorination.
- Quenching reactive intermediates (e.g., azides) with saturated NaHCO₃ or ascorbic acid to prevent explosive side reactions.
- Storage in amber vials under N₂ to avoid hydrolysis of the 3-hydroxy group .
Advanced Research Questions
Q. How do electronic effects of the 3-ethenyl and 4,6-difluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Fluorines : The 4,6-difluoro groups deactivate the indole ring, directing electrophilic attacks to the 5-position. DFT calculations (e.g., using Gaussian 09) predict a LUMO localization at C5, enabling regioselective Suzuki-Miyaura couplings.
- 3-Ethenyl Group : Acts as a π-donor, stabilizing transition states in palladium-catalyzed reactions. shows p-TSA (para-toluenesulfonic acid) enhances reaction rates by protonating the ethenyl group, increasing electrophilicity .
Q. What strategies mitigate contradictions in reported yields for indole hydroxylation?
- Methodological Answer : Discrepancies arise from competing oxidation pathways. and suggest:
- Oxidant Selection : Use TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to suppress over-oxidation to quinones.
- pH Control : Maintain pH 7–8 with phosphate buffers to stabilize the 3-hydroxy intermediate.
- Yield Optimization Table :
| Oxidant | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | 45 | 90 |
| H₂O₂/FeCl₃ | MeOH | 30 | 85 |
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to ATP pockets. The 3-hydroxy group forms hydrogen bonds with kinase hinge regions (e.g., EGFR-T790M), while fluorines enhance hydrophobic interactions.
- MD Simulations : GROMACS simulations (50 ns) reveal stability of the indole core in aqueous environments, critical for bioavailability predictions. supports similar sulfonamide indoles as kinase inhibitors .
Data Contradiction Analysis
Q. Why do fluorinated indoles exhibit conflicting solubility profiles in polar solvents?
- Methodological Answer : (SMILES: O=C1NC@@HO...) shows intramolecular H-bonding between the 3-hydroxy and carbonyl groups, reducing solubility in water. However, fluorines increase dipole moments, enhancing solubility in DMSO. This paradox is resolved by:
- LogP Measurements : Experimental logP = 2.1 ( ) vs. predicted (ChemAxon) = 1.8, indicating slight hydrophobicity.
- Solubility Table :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| DMSO | 15.2 |
| EtOAc | 3.8 |
Key Takeaways for Researchers
- Synthesis : Prioritize CuI/PEG-400:DMF systems for azide-alkyne coupling (30% yield) and electrophilic fluorination.
- Characterization : Combine NMR (δ 115–125 ppm for fluorinated carbons) and HRMS for structural validation.
- Safety : Follow Category 4 toxicity protocols ( ) for handling intermediates.
- Advanced Design : Use DFT/MD simulations to predict reactivity and bioactivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
